molecular formula C9H12O B14037224 4-iso-Propylphenol-d12

4-iso-Propylphenol-d12

Cat. No.: B14037224
M. Wt: 148.26 g/mol
InChI Key: YQUQWHNMBPIWGK-SRQDVOKDSA-N
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Description

4-iso-Propylphenol-d12 is a deuterated form of 4-isopropylphenol, which is a commonly used compound in various industries. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the isopropyl group.

Preparation Methods

The preparation of 4-iso-Propylphenol-d12 involves the alkylation of phenol with propylene. This process is typically carried out in the presence of a catalyst system, such as sulfuric acid on comminuted acid clay and a molecular sieve, or trifluoromethane sulfonic acid. The reaction is conducted at temperatures ranging from 90°C to 250°C . Industrial production methods often involve the use of Friedel-Crafts catalysts like aluminum chloride or boron trifluoride in the liquid phase, or solid catalysts such as Nafion-H and PDSA .

Chemical Reactions Analysis

4-iso-Propylphenol-d12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield p-isopropenylphenol .

Scientific Research Applications

4-iso-Propylphenol-d12 is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference standard for environmental testing and as a tracer in various studies. In biology and medicine, it is used to study the pharmacokinetics and metabolic profiles of drugs. In the industry, it is used in the production of bisphenol A, a key component in the manufacture of polycarbonate plastics and epoxy resins .

Mechanism of Action

The mechanism of action of 4-iso-Propylphenol-d12 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development. The compound’s effects are mediated through its interaction with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

4-iso-Propylphenol-d12 is similar to other deuterated compounds, such as 4-Propylphenol-d12. its unique structure and properties make it distinct. For example, 4-Propylphenol-d12 is the deuterium-labeled form of 4-Propylphenol and is used in similar applications, but the presence of the isopropyl group in this compound provides different chemical and physical properties .

Similar Compounds

  • 4-Propylphenol-d12
  • 2-isopropylphenol
  • 2,6-diisopropylphenol
  • 2,4,6-triisopropylphenol

Properties

Molecular Formula

C9H12O

Molecular Weight

148.26 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

InChI

InChI=1S/C9H12O/c1-7(2)8-3-5-9(10)6-4-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD

InChI Key

YQUQWHNMBPIWGK-SRQDVOKDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]

Canonical SMILES

CC(C)C1=CC=C(C=C1)O

Origin of Product

United States

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